(R)-3-Amino-2-(4-chlorobenzyl)propanoic acid (R)-3-Amino-2-(4-chlorobenzyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17372934
InChI: InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1
SMILES:
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol

(R)-3-Amino-2-(4-chlorobenzyl)propanoic acid

CAS No.:

Cat. No.: VC17372934

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-Amino-2-(4-chlorobenzyl)propanoic acid -

Specification

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
IUPAC Name (2R)-2-(aminomethyl)-3-(4-chlorophenyl)propanoic acid
Standard InChI InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1
Standard InChI Key DHPVJZGGWAJJBV-MRVPVSSYSA-N
Isomeric SMILES C1=CC(=CC=C1C[C@H](CN)C(=O)O)Cl
Canonical SMILES C1=CC(=CC=C1CC(CN)C(=O)O)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

(R)-3-Amino-2-(4-chlorobenzyl)propanoic acid (IUPAC name: (2R)-2-(aminomethyl)-3-(4-chlorophenyl)propanoic acid) features a propanoic acid core with a 4-chlorobenzyl group at the second carbon and an aminomethyl group at the adjacent position. The stereogenic center at C2 confers chirality, which is critical for its biochemical activity. The molecular formula is C₁₀H₁₂ClNO₂, with a molecular weight of 213.66 g/mol.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₂ClNO₂
Molecular Weight213.66 g/mol
IUPAC Name(2R)-2-(aminomethyl)-3-(4-chlorophenyl)propanoic acid
CAS Number173729-34-6
ChiralityR-configuration at C2

The 4-chlorobenzyl moiety enhances lipophilicity, facilitating membrane permeability, while the carboxylic acid and amino groups enable hydrogen bonding and ionic interactions .

Stereochemical Considerations

The compound’s enantiomeric purity is pivotal for its pharmacological profile. Racemic mixtures of similar β-amino acids, such as 3-amino-3-(4-chlorophenyl)propanoic acid, exhibit reduced target affinity compared to enantiopure forms . For instance, the (S)-enantiomer of 3-amino-3-(4-chlorophenyl)propionic acid shows distinct metabolic stability in hepatic microsomal assays .

Synthesis and Manufacturing

Traditional Synthetic Routes

Early synthesis strategies relied on chiral pool starting materials or resolution techniques. A common approach involves:

  • Friedel-Crafts alkylation of 4-chlorotoluene with acryloyl chloride to form 3-(4-chlorophenyl)propanoyl chloride.

  • Enantioselective amination using Evans’ oxazaborolidine catalysts to introduce the amino group with >90% enantiomeric excess.

  • Hydrolysis of the intermediate ester to yield the carboxylic acid.

This method achieves moderate yields (60–70%) but requires costly chiral auxiliaries.

Enzymatic and Catalytic Advances

Recent patents describe biocatalytic methods for enantioselective synthesis. For example, WO2004043905A1 details a lipase-mediated resolution of racemic 2-amino-3-hydroxypropanoic acid derivatives under optimized conditions (pH 7.0–9.0, 50–70°C) . The (R)-enantiomer is isolated via extraction with ethyl acetate, achieving 98% optical purity .

Table 2: Optimal Reaction Parameters for Enzymatic Resolution

ParameterRange
Temperature50–70°C
pH7.0–9.0
Reaction Time24–48 hours
Enzyme Loading5–10 wt%

Industrial-scale production employs continuous flow reactors to enhance throughput, reducing reaction times by 40% compared to batch processes.

Biochemical Interactions and Mechanisms

Enzyme Inhibition Studies

The free amino group participates in Schiff base formation with pyridoxal phosphate-dependent enzymes. In vitro assays demonstrate competitive inhibition of alanine transaminase (Ki = 12.3 μM) and glutamate decarboxylase (Ki = 8.7 μM). The 4-chlorobenzyl group enhances binding affinity through hydrophobic interactions with enzyme active sites.

Peptide Incorporation

(R)-3-Amino-2-(4-chlorobenzyl)propanoic acid serves as a non-proteinogenic amino acid in peptide synthesis. Its incorporation into opioid receptor ligands improves metabolic stability by resisting protease cleavage. For example, a tetrapeptide analogue containing this moiety exhibited a 3-fold increase in plasma half-life compared to its glycine-containing counterpart.

Applications in Research and Industry

Pharmaceutical Development

The compound is a key intermediate in synthesizing protease inhibitors and G-protein-coupled receptor (GPCR) modulators. Its chlorobenzyl group mimics phenylalanine side chains, enabling selective receptor targeting. Preclinical studies highlight its role in:

  • Anticancer agents: Inhibitors of matrix metalloproteinase-9 (MMP-9) with IC₅₀ values of 0.2–0.5 μM.

  • Antidepressants: Serotonin reuptake inhibitors showing 85% inhibition at 10 μM.

Material Science

Functionalized derivatives act as ligands in chiral catalysts for asymmetric hydrogenation. A palladium complex with (R)-3-amino-2-(4-chlorobenzyl)propanoic acid achieves 99% enantioselectivity in ketone reductions.

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